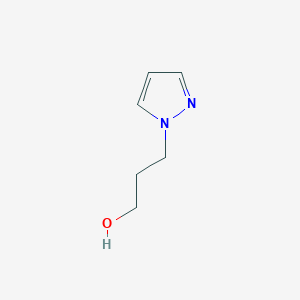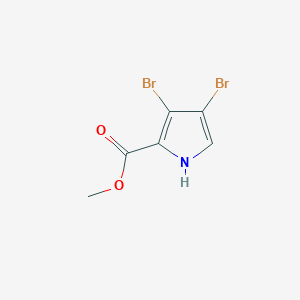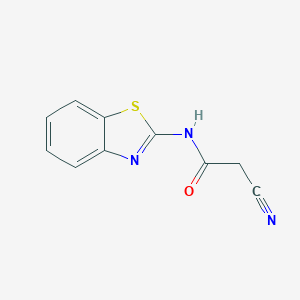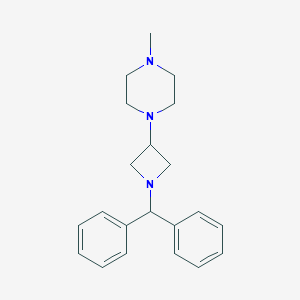
1-(1-Benzhydrylazetidin-3-yl)-4-methylpiperazine
概要
説明
1-(1-Benzhydrylazetidin-3-yl)-4-methylpiperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The unique chemical structure of 1-(1-Benzhydrylazetidin-3-yl)-4-methylpiperazine makes it an attractive candidate for drug development.
作用機序
The exact mechanism of action of 1-(1-Benzhydrylazetidin-3-yl)-4-methylpiperazine is not fully understood. However, several studies have suggested that it acts by inhibiting the activity of specific enzymes or signaling pathways that are involved in cancer cell growth and survival. For example, this compound has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell survival.
生化学的および生理学的効果
In addition to its anti-cancer activity, 1-(1-Benzhydrylazetidin-3-yl)-4-methylpiperazine has been reported to exhibit several other biochemical and physiological effects. For example, this compound has been shown to possess anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been reported to exhibit neuroprotective activity, which suggests its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
実験室実験の利点と制限
One of the major advantages of using 1-(1-Benzhydrylazetidin-3-yl)-4-methylpiperazine in lab experiments is its potent anti-cancer activity. This makes it an attractive candidate for the development of new anti-cancer drugs. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 1-(1-Benzhydrylazetidin-3-yl)-4-methylpiperazine. One of the major areas of research is the development of new anti-cancer drugs based on this compound. Several studies have reported that the modification of the chemical structure of this compound can lead to the development of more potent anti-cancer agents. Another area of research is the investigation of the potential use of this compound in the treatment of other diseases such as inflammatory and neurodegenerative disorders. Overall, the research on 1-(1-Benzhydrylazetidin-3-yl)-4-methylpiperazine holds great promise for the development of new therapeutics for various diseases.
科学的研究の応用
1-(1-Benzhydrylazetidin-3-yl)-4-methylpiperazine has been extensively studied for its potential therapeutic applications. One of the major areas of research is its use as an anti-cancer agent. Several studies have reported that this compound exhibits potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. The mechanism of action of this compound involves the inhibition of cancer cell proliferation and induction of apoptosis.
特性
CAS番号 |
178311-81-4 |
|---|---|
製品名 |
1-(1-Benzhydrylazetidin-3-yl)-4-methylpiperazine |
分子式 |
C21H27N3 |
分子量 |
321.5 g/mol |
IUPAC名 |
1-(1-benzhydrylazetidin-3-yl)-4-methylpiperazine |
InChI |
InChI=1S/C21H27N3/c1-22-12-14-23(15-13-22)20-16-24(17-20)21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,20-21H,12-17H2,1H3 |
InChIキー |
VHPCUJXVFCOGMO-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
CN1CCN(CC1)C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
同義語 |
1-[1-(DIPHENYLMETHYL)-3-AZETIDINYL]-4-METHYL-PIPERAZINE |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[3.1.0]hexan-3-ol, 1-ethynyl-2-methylene-, [1S-(1alpha,3beta,5alpha)]-(9CI)](/img/structure/B67008.png)
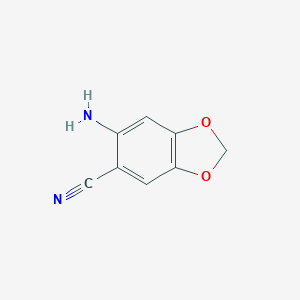
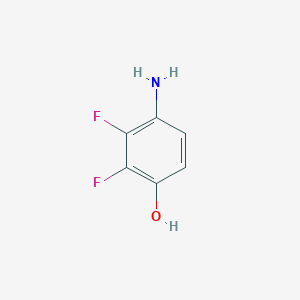
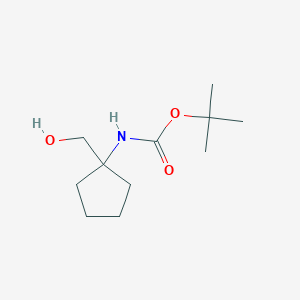
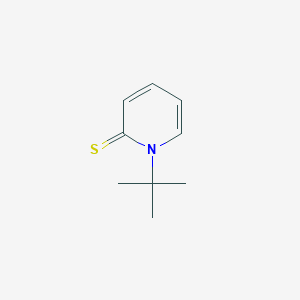
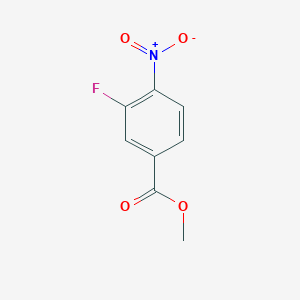
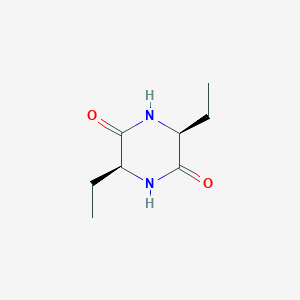
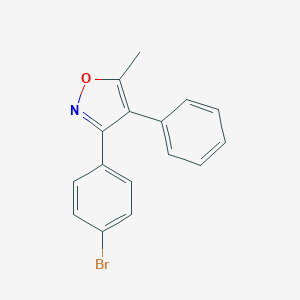
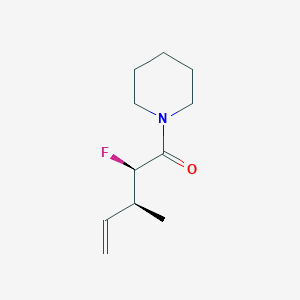
![2-Phenyl-1,6-dioxaspiro[2.4]heptan-7-one](/img/structure/B67030.png)
![3-amino-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B67032.png)
